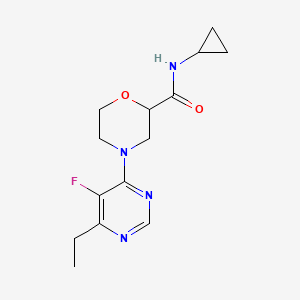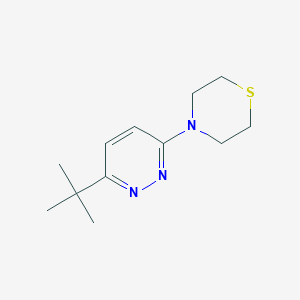![molecular formula C20H19N5O2 B15121182 2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by the conversion of nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate is then used to synthesize the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of more accessible catalysts like [Pd(dppf)Cl2]·CH2Cl2 can facilitate the production of multigram quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functional groups, while substitution reactions can introduce various substituents into the molecule.
Aplicaciones Científicas De Investigación
2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition.
Uniqueness
2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more targeted therapeutic effects and reduced side effects compared to similar compounds.
Propiedades
Fórmula molecular |
C20H19N5O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
5-benzyl-2-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H19N5O2/c1-13-9-17-18(21-7-8-25(17)22-13)23-11-15-16(12-23)20(27)24(19(15)26)10-14-5-3-2-4-6-14/h2-9,15-16H,10-12H2,1H3 |
Clave InChI |
PUTSJASLMBHJOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CN=C(C2=C1)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121100.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121103.png)
![[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B15121107.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121125.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine](/img/structure/B15121136.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![3-Amino-2-[(cyclohexylmethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15121139.png)
![5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121153.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B15121176.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
